2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide

Nuclear Receptor Binding PXR Activation Drug-Drug Interaction Screening

This phenoxyacetamide features a unique dual-furan regioisomeric core (furan-2-yl and furan-3-yl on a tetrahedral carbon), creating a distinct H-bond topology (2 HBD, 6 HBA, TPSA 84.8 Ų) unattainable with mono-furan or benzofuran analogs. Its documented hPXR binding (IC50: 10 nM) makes it a high-affinity tool for PXR screening, competitive binding displacement, and CNS-focused library enrichment. Procuring this compound enables direct experimental benchmarking against the patented chemical space (US10550091, US10947203). Not for human use.

Molecular Formula C18H16FNO5
Molecular Weight 345.326
CAS No. 2034258-16-5
Cat. No. B2837732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide
CAS2034258-16-5
Molecular FormulaC18H16FNO5
Molecular Weight345.326
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
InChIInChI=1S/C18H16FNO5/c19-14-4-1-2-5-15(14)25-11-17(21)20-12-18(22,13-7-9-23-10-13)16-6-3-8-24-16/h1-10,22H,11-12H2,(H,20,21)
InChIKeyGZTRBMURFYBZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide (CAS 2034258-16-5): Chemical Identity and Procurement Baseline


2-(2-Fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide (CAS 2034258-16-5) is a synthetic small molecule with the molecular formula C18H16FNO5 and a molecular weight of 345.3 g/mol [1]. It belongs to the phenoxyacetamide class and features a unique dual-furan (furan-2-yl and furan-3-yl) hydroxyethyl core coupled to a 2-fluorophenoxyacetyl moiety . The compound is cataloged in PubChem (CID 119101070) as a research-grade chemical primarily supplied for non-human investigational use [2]. Notably, primary literature directly characterizing its biological activity is extremely scarce, with only a single discontinued BindingDB entry reporting hPXR competitive binding data (IC50: 10 nM) [3]. This limited publicly available evidence base makes rigorous, comparator-driven differentiation challenging and heightens the importance of structural and physicochemical distinctions for scientific selection.

Why Close Analogs of 2034258-16-5 Cannot Be Assumed Functionally Interchangeable


The target compound incorporates two distinct furan regioisomers (2-yl and 3-yl) on the same tetrahedral carbon, a structural feature absent in simpler mono-furan or benzofuran analogs [1]. This regioisomeric arrangement creates a unique hydrogen-bond donor-acceptor topology (2 HBD, 6 HBA, TPSA 84.8 Ų) that differs substantially from otherwise similar phenoxyacetamides, such as N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide (CAS 1396874-83-1) or 2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide (CAS 1396814-60-0) [2] . In the limited biological annotation available—a discontinued hPXR binding assay—2034258-16-5 exhibited an IC50 of 10 nM, whereas structurally related compounds within the same patent series showed variable activity [3]. Without head-to-head experimental validation, the differential steric and electronic profile introduced by the dual-furan motif means that simple substitution with a mono-furan or benzofuran analog cannot be assumed to preserve target engagement, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence: 2-(2-Fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide vs. Structural Analogs


hPXR Competitive Binding Affinity: 2034258-16-5 vs. Class-Level Reference Range

The only publicly available biological activity data for 2034258-16-5 comes from a discontinued BindingDB entry reporting an IC50 of 10 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) hPXR competitive binding assay [1]. While no direct head-to-head comparator data exists for close analogs of 2034258-16-5 in the same assay, this value can be contextualized against the typical range of hPXR ligand affinities reported in the literature, where known hPXR agonists such as rifampicin exhibit IC50 values in the high nanomolar to low micromolar range depending on assay format [2]. The 10 nM binding affinity suggests that the dual-furan motif in 2034258-16-5 may confer enhanced interaction with the hPXR ligand-binding domain relative to simpler chemotypes, though this inference remains class-level and requires independent confirmation.

Nuclear Receptor Binding PXR Activation Drug-Drug Interaction Screening

Topological Polar Surface Area (TPSA) Differentiation from Mono-Furan and Benzofuran Analogs

2034258-16-5 possesses a computed Topological Polar Surface Area (TPSA) of 84.8 Ų (PubChem) [1]. This value places it near the established threshold for likely oral absorption and CNS penetration (generally < 90 Ų for blood-brain barrier penetration, < 140 Ų for intestinal absorption) [2]. In contrast, closely related analogs lacking the dual-furan architecture cannot match this exact TPSA value. For example, N-[(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide (CAS 1421449-72-0) contains a benzofuran ring that increases molecular weight and alters hydrogen-bonding capacity, resulting in a different TPSA [3]. Similarly, 2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide (CAS 1396814-60-0) carries only a single furan ring, reducing both hydrogen bond donor and acceptor counts relative to the target compound. The specific TPSA of 2034258-16-5 is a direct consequence of its unique dual-furan hydroxyethyl architecture and cannot be replicated by mono-furan or benzofuran substitutions.

Physicochemical Profiling CNS Permeability Prediction ADME Optimization

Hydrogen Bond Donor/Acceptor Profile: Dual-Furan Architecture Enables Distinct Intermolecular Interaction Capacity

2034258-16-5 features a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 [1]. This 2 HBD / 6 HBA profile is a direct consequence of the dual-furan hydroxyethyl core: the tertiary alcohol contributes one HBD, the amide NH contributes the second, while the two furan oxygen atoms, the amide carbonyl, the ether oxygen, and the alcohol oxygen together contribute six HBA sites. In comparison, mono-furan analogs such as N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide (CAS 1396874-83-1) present a distinct HBD/HBA arrangement due to the absence of the second furan ring [2]. Benzofuran-based analogs like N-[(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide (CAS 1421449-72-0) differ in both donor/acceptor counts and the spatial orientation of these hydrogen-bonding groups due to the fused ring system [3]. This difference in hydrogen-bonding capacity translates directly to altered molecular recognition profiles in biological targets, as the spatial arrangement and number of H-bond donors/acceptors govern specificity in protein-ligand interactions.

Hydrogen Bonding Molecular Recognition Ligand Efficiency Metrics

Research and Screening Applications Where 2-(2-Fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide Provides Procurement Differentiation


Nuclear Receptor Screening Libraries: PXR-Focused Compound Sets for DDI Liability Assessment

Given the documented hPXR binding affinity (IC50: 10 nM) [1], 2034258-16-5 is most rationally deployed as a component of nuclear receptor-focused screening libraries, particularly those designed to profile pregnane X receptor (PXR) activation potential in early drug discovery. The compound's potent binding to hPXR, when benchmarked against the typical affinity range of known hPXR ligands (high nM to low µM) [2], positions it as a high-affinity tool compound for assay development, competitive binding displacement studies, and structure-activity relationship (SAR) exploration around the dual-furan chemotype. Procurement for this application is predicated on the unique dual-furan architecture, which is absent from commercially available mono-furan and benzofuran-based phenoxyacetamides [3].

CNS Drug Discovery: Compound Procurement for Blood-Brain Barrier Permeability Screening Cascades

The computed TPSA of 84.8 Ų places 2034258-16-5 at the established threshold for likely CNS penetration (< 90 Ų) [1]. This physicochemical profile makes the compound a candidate for inclusion in CNS-focused screening decks where passive blood-brain barrier permeability is a desired property. In contrast to benzofuran-containing analogs that exhibit higher molecular weight and altered polarity, 2034258-16-5's TPSA value offers a distinct entry point in the chemical space for CNS drug discovery programs [2]. Procurement decisions for CNS library enrichment should weigh this specific TPSA value against the TPSA profiles of alternative phenoxyacetamide scaffolds.

Fragment-Based Drug Design: A Dual-Furan Pharmacophore Probe for Hydrogen-Bonding Interaction Mapping

With a well-characterized hydrogen bond donor/acceptor profile of 2 HBD and 6 HBA [1], 2034258-16-5 serves as a structurally defined probe for mapping hydrogen-bonding interactions in protein active sites, particularly those accommodating heterocyclic moieties. The spatial distribution of the two furan oxygen atoms, combined with the hydroxyethyl linker, creates a distinctive pharmacophore that cannot be replicated by mono-furan or benzofuran analogs [2]. This compound is therefore of specific value for fragment-based drug design groups seeking to explore dual-heterocycle recognition motifs, especially in targets where furan-protein interactions contribute to binding enthalpy.

Patent Landscape Analysis and Freedom-to-Operate Studies

2034258-16-5 is cited in BindingDB as originating from patent series US10550091 and US10947203 [1]. For industrial research organizations conducting freedom-to-operate analyses or seeking to design patent-evading analogs, procurement of this specific compound enables direct experimental benchmarking against the patented chemical space. Its inclusion in comparative SAR studies allows for rigorous assessment of whether alternative chemotypes achieve comparable or differentiated activity profiles, thereby informing both intellectual property strategy and lead optimization direction.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.